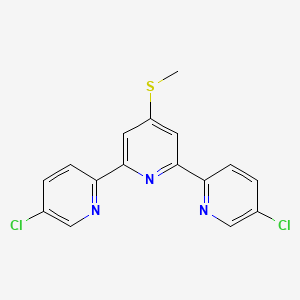
5'-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of two pyridine rings, each substituted with chlorine and a methylsulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of 5-chloropyridine-2-boronic acid with 4-chloro-6-(methylsulfanyl)-2,2’-bipyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent like toluene or DMF (dimethylformamide). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography) to ensure high purity.
化学反应分析
Types of Reactions
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines or thiols, bases like NaOH or KOH, and solvents like ethanol or DCM.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学研究应用
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
作用机制
The mechanism of action of 5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and DNA, can lead to the inhibition of essential biological processes, making it a potential candidate for antimicrobial or anticancer therapies.
相似化合物的比较
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative without chlorine or methylsulfanyl substitutions.
4,4’-dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of chlorine and methylsulfanyl groups.
5,5’-dibromo-2,2’-bipyridine: A bipyridine derivative with bromine substitutions instead of chlorine and methylsulfanyl groups.
Uniqueness
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2,6-bis(5-chloropyridin-2-yl)-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c1-22-12-6-15(13-4-2-10(17)8-19-13)21-16(7-12)14-5-3-11(18)9-20-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJTSSSHDUAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)
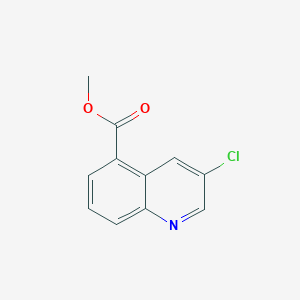
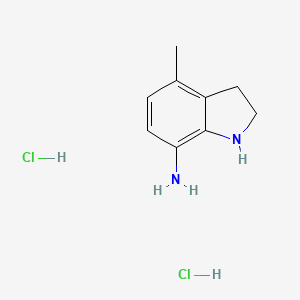
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
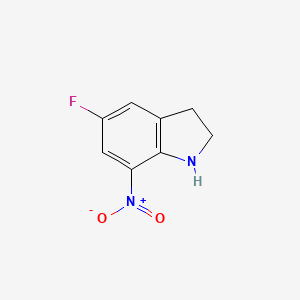
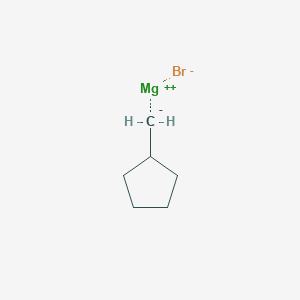
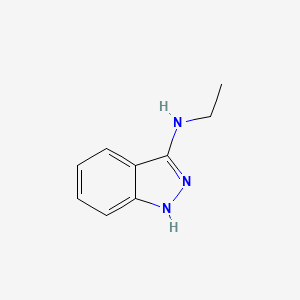
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B6298858.png)
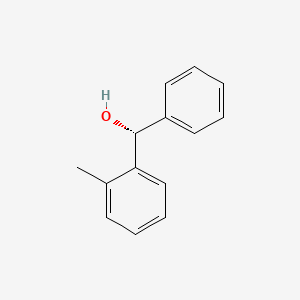
![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)
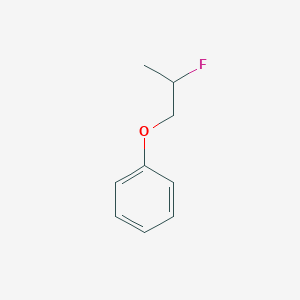
amino}propanoate](/img/structure/B6298897.png)
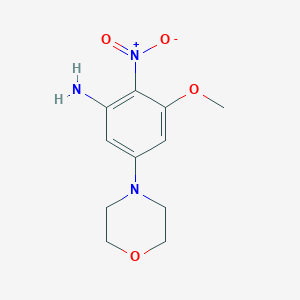
![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
